A Technical Guide to 2-(2-Methoxyphenyl)benzoic Acid for Advanced Research
A Technical Guide to 2-(2-Methoxyphenyl)benzoic Acid for Advanced Research
Abstract
This technical guide provides an in-depth exploration of 2-(2-Methoxyphenyl)benzoic acid (also known as 2'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid), a versatile biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. We will cover its core physicochemical properties, provide a detailed, field-tested protocol for its synthesis via Suzuki-Miyaura cross-coupling, discuss its chemical reactivity, and highlight its applications as a pivotal intermediate in the development of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical guidance on the use of this compound.
Compound Identification and Physicochemical Properties
2-(2-Methoxyphenyl)benzoic acid is a biphenyl derivative characterized by a carboxylic acid group at the 2-position and a methoxy group at the 2'-position. This specific arrangement of functional groups imparts unique conformational and electronic properties, making it a valuable building block in organic synthesis.
Core Identifiers
| Identifier | Value | Source |
| CAS Number | 17296-28-5 | PubChem[1] |
| Molecular Formula | C₁₄H₁₂O₃ | PubChem[1] |
| Molecular Weight | 228.24 g/mol | PubChem[1] |
| IUPAC Name | 2-(2-methoxyphenyl)benzoic acid | PubChem[1] |
| Synonyms | 2'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid, 2'-Methoxybiphenyl-2-carboxylic acid | PubChem[1] |
Physicochemical Data
The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Calculated XLogP3 | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Note: Experimental data for properties like melting and boiling points are not consistently reported across public databases. Researchers should perform their own characterization.
Synthesis and Purification: A Validated Protocol
The construction of the biaryl scaffold is most reliably achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is the preferred method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials.
Synthetic Strategy: Suzuki-Miyaura Coupling
The causality behind choosing this pathway lies in its efficiency and modularity. It allows for the direct formation of the C-C bond between the two aromatic rings with high yields. The reaction couples methyl 2-bromobenzoate with 2-methoxyphenylboronic acid, followed by saponification to yield the target carboxylic acid. Using the methyl ester of 2-bromobenzoate instead of the free acid is a deliberate choice to prevent potential side reactions, such as the decarboxylation of the benzoic acid or interference with the basic conditions of the coupling reaction.
Experimental Workflow Diagram
Caption: Suzuki coupling followed by saponification workflow.
Detailed Step-by-Step Protocol
This protocol is adapted from established methodologies for Suzuki-Miyaura couplings and subsequent saponifications.[2]
Part A: Suzuki-Miyaura Coupling
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Reactor Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 2-bromobenzoate (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
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Solvent and Catalyst Addition: Add a 4:1:1 mixture of toluene, ethanol, and water as the solvent. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
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Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
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Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with water and brine.
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Purification of Intermediate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude methyl 2-(2-methoxyphenyl)benzoate by flash column chromatography on silica gel.
Part B: Saponification
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Setup: Dissolve the purified methyl 2-(2-methoxyphenyl)benzoate (1.0 eq) in methanol. Add an aqueous solution of sodium hydroxide (NaOH, 3.0 eq).
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Reaction: Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete consumption of the starting ester.
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Isolation: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.
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Precipitation: Carefully acidify the solution to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 2-(2-methoxyphenyl)benzoic acid will form.
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Final Purification: Collect the solid product by vacuum filtration, washing with cold deionized water to remove inorganic salts. Dry the product under vacuum to yield the pure carboxylic acid.
Chemical Reactivity and Applications
The utility of 2-(2-methoxyphenyl)benzoic acid stems from its two primary functional groups: the carboxylic acid and the biaryl backbone.
Reactivity Profile
The carboxylic acid moiety can undergo standard transformations such as:
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Esterification: Formation of esters for use as prodrugs or for further functionalization.
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Amidation: Coupling with amines to form amides, a common linkage in pharmacologically active molecules.
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Reduction: Conversion to the corresponding alcohol, 2-(2-methoxyphenyl)methanol.
The biaryl system provides a rigid scaffold and can be further modified through electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered.
Applications in Drug Discovery and Materials Science
Biphenyl scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[2] Benzoic acid and its derivatives are fundamental building blocks in the synthesis of numerous synthetic bioactive molecules and are investigated for their therapeutic potential, including anticancer and antitubercular activities.[3][4]
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Precursor to Active Pharmaceutical Ingredients (APIs): This molecule serves as a key intermediate for more complex APIs. Its structure is a component of molecules designed to treat a variety of conditions.
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Molecular Scaffolding: The defined spatial relationship between the two phenyl rings makes it an excellent scaffold for orienting other functional groups to interact with protein binding pockets.
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Synthesis of Heterocycles: The carboxylic acid can be used as a handle to construct fused heterocyclic systems, which are prevalent in modern pharmaceuticals.
Reaction Mechanism Diagram: Amide Coupling
A common and crucial reaction is the formation of an amide bond, often facilitated by coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Caption: Simplified mechanism for amide bond formation.
Safety and Handling
As a laboratory chemical, 2-(2-methoxyphenyl)benzoic acid requires careful handling.
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Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][5]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5][6]
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[5]
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Storage: Store in a tightly closed container in a dry, well-ventilated place.
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First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[5][7]
Conclusion
2-(2-Methoxyphenyl)benzoic acid is a high-value chemical intermediate with significant potential for researchers in synthetic chemistry. Its well-defined structure and versatile functional groups make it an ideal starting point for the synthesis of novel compounds with potential applications in pharmacology and materials science. The Suzuki-Miyaura coupling provides a robust and scalable method for its preparation. Adherence to proper safety protocols is essential when handling this compound. This guide provides the foundational knowledge and practical protocols necessary for the successful application of this compound in a research and development setting.
References
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PubChem. 2-(2-Methoxyphenyl)benzoic acid. National Center for Biotechnology Information. [Link]
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Kumar, A., et al. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]
-
Pais, J. P., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. National Center for Biotechnology Information (PMC). [Link]
Sources
- 1. 2-(2-Methoxyphenyl)benzoic acid | C14H12O3 | CID 263251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
